molecular formula C7H3ClFN3O2 B3196386 3-Chloro-4-fluoro-7-nitro-1H-indazole CAS No. 1000340-93-1

3-Chloro-4-fluoro-7-nitro-1H-indazole

Cat. No.: B3196386
CAS No.: 1000340-93-1
M. Wt: 215.57 g/mol
InChI Key: ITNYWOIQCVFZQO-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-7-nitro-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular formula of C7H3ClFN3O2 . This compound is part of the indazole family, which is known for its wide variety of biological properties .


Synthesis Analysis

The synthesis of 1H-indazole involves several strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to the indazole ring . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Indazole-containing compounds are known to undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.57 g/mol . More detailed properties such as melting point, boiling point, and solubility can be determined using appropriate experimental methods.

Safety and Hazards

The safety data sheet for 3-Chloro-4-fluoro-7-nitro-1H-indazole indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H313, H315, H319, H320, H335 .

Future Directions

The future directions for research on 3-Chloro-4-fluoro-7-nitro-1H-indazole could involve exploring its medicinal properties further, given the wide range of biological activities exhibited by indazole derivatives . Additionally, new synthetic approaches could be developed to improve the yield and reduce the formation of byproducts .

Properties

IUPAC Name

3-chloro-4-fluoro-7-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3O2/c8-7-5-3(9)1-2-4(12(13)14)6(5)10-11-7/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNYWOIQCVFZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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